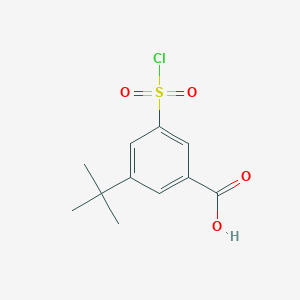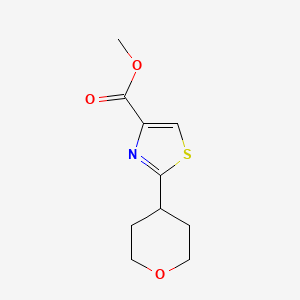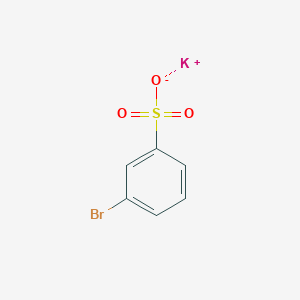
Potassium 3-bromobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-bromobenzenesulfonate is an organic compound with the molecular formula C6H4BrKO3S. It is a potassium salt of 3-bromobenzenesulfonic acid and is known for its applications in various chemical reactions and industrial processes . The compound is characterized by its bromine and sulfonate functional groups, which contribute to its reactivity and utility in synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium 3-bromobenzenesulfonate can be synthesized through the sulfonation of 3-bromobenzene using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. The reaction typically involves:
Sulfonation: 3-bromobenzene is treated with sulfur trioxide or chlorosulfonic acid to form 3-bromobenzenesulfonic acid.
Neutralization: The resulting 3-bromobenzenesulfonic acid is then neutralized with potassium hydroxide to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Potassium 3-bromobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Solvents: Organic solvents like toluene or dimethylformamide are typically used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonates can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Wissenschaftliche Forschungsanwendungen
Potassium 3-bromobenzenesulfonate finds applications in several scientific research fields:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: It is employed in the manufacture of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of potassium 3-bromobenzenesulfonate involves its reactivity due to the presence of bromine and sulfonate groups. In coupling reactions, the bromine atom participates in oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds. The sulfonate group enhances the solubility and stability of the compound in various solvents .
Vergleich Mit ähnlichen Verbindungen
- Potassium 4-bromobenzenesulfonate
- Potassium 3-chlorobenzenesulfonate
- Potassium 4-chlorobenzenesulfonate
Comparison:
- Reactivity: Potassium 3-bromobenzenesulfonate is more reactive in substitution and coupling reactions compared to its chlorinated counterparts due to the higher reactivity of the bromine atom.
- Applications: While similar compounds are used in organic synthesis, this compound is preferred for reactions requiring higher reactivity and efficiency .
Eigenschaften
Molekularformel |
C6H4BrKO3S |
|---|---|
Molekulargewicht |
275.16 g/mol |
IUPAC-Name |
potassium;3-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.K/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
SXCWOENVJMTILG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)

![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)
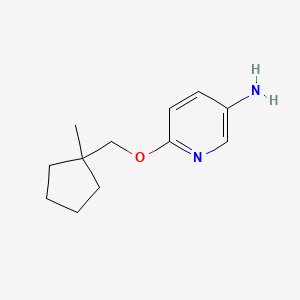



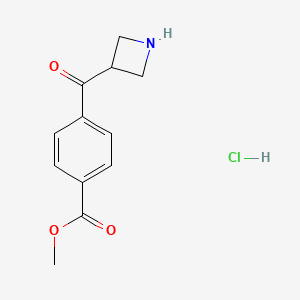
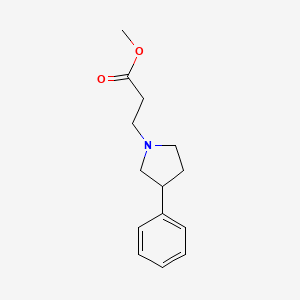
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)

